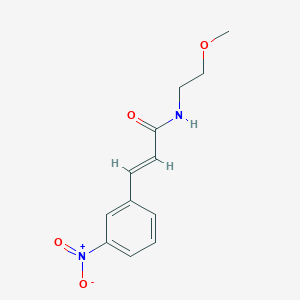
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide, also known as MENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MENPA is a member of the acrylamide family, which is widely used in the chemical and pharmaceutical industries.
科学的研究の応用
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide has shown promising results in various scientific research applications. One of the primary applications of this compound is as a fluorescent probe for detecting protein conformational changes. This compound can selectively bind to the hydrophobic pockets of proteins and undergo a fluorescence emission shift upon binding, making it an excellent tool for studying protein-ligand interactions.
Another application of this compound is as a photosensitizer for photodynamic therapy (PDT) of cancer. This compound can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. This compound has shown significant phototoxicity against various cancer cell lines, making it a potential candidate for PDT.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide depends on its application. In the case of protein binding, this compound binds to the hydrophobic pockets of proteins through van der Waals interactions and undergoes a fluorescence emission shift upon binding. In the case of PDT, this compound generates singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has shown minimal toxicity in vitro and in vivo studies. However, further studies are required to determine the long-term effects of this compound on the human body. This compound has also shown to be stable under physiological conditions, which is essential for its application in biological systems.
実験室実験の利点と制限
One of the significant advantages of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide is its high selectivity for protein binding, making it an excellent tool for studying protein-ligand interactions. Furthermore, this compound has shown significant phototoxicity against various cancer cell lines, making it a potential candidate for PDT.
One of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its application in biological systems. Furthermore, the synthesis of this compound can be challenging and requires specialized equipment, which can limit its availability for research.
将来の方向性
There are several future directions for the research and development of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide. One of the potential directions is to improve the solubility of this compound in aqueous solutions, which can enhance its application in biological systems. Furthermore, the development of new synthetic routes for this compound can improve its yield and availability for research.
Another potential direction is to explore the application of this compound in other fields, such as material science and environmental science. This compound has shown promising results in protein binding and PDT, and its unique properties can be utilized in other areas of research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. The synthesis of this compound involves the reaction of 2-methoxyethanol, 3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. This compound has shown promising results in protein binding and PDT and has minimal toxicity in vitro and in vivo studies. However, further studies are required to determine the long-term effects of this compound on the human body. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
合成法
The synthesis of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2-methoxyethanol, 3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
特性
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-8-7-13-12(15)6-5-10-3-2-4-11(9-10)14(16)17/h2-6,9H,7-8H2,1H3,(H,13,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKZXLABFECHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5020642.png)


![ethyl 4-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5020663.png)
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(4-pyridinyl)piperazine trifluoroacetate](/img/structure/B5020670.png)
![N,N-diethyl-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5020674.png)

![4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B5020697.png)
![3-(anilinosulfonyl)-4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B5020705.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020722.png)
![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5020739.png)
![4-(3-bromo-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5020746.png)
![N-(2-fluorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5020751.png)